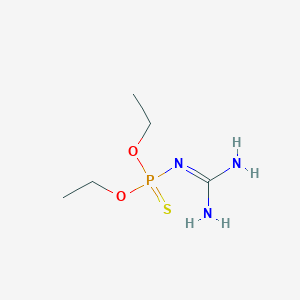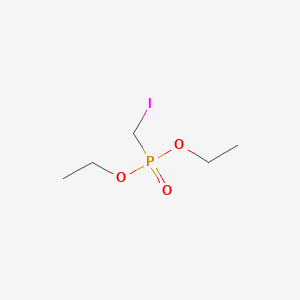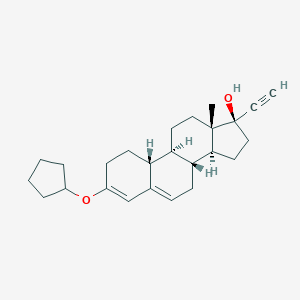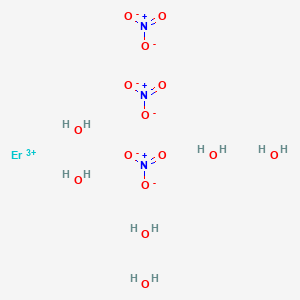
2,4-Dinitropyridine
Overview
Description
2,4-Dinitropyridine is a chemical compound with the molecular formula C5H3N3O4 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of nitropyridine derivatives, such as 4-nitropyridine, involves a two-step approach. The starting material, pyridine N-oxide, is nitrated with HNO3 and H2SO4 to give 4-nitropyridine N-oxide. This is then reacted with PCl3 to produce the final product . The continuous flow methodology is used to minimize the accumulation of the highly energetic and potentially explosive nitration product .
Molecular Structure Analysis
The molecular structure of 2,4-Dinitropyridine consists of a pyridine ring with nitro groups attached at the 2 and 4 positions . The molecular weight of 2,4-Dinitropyridine is 169.095 Da .
Chemical Reactions Analysis
The degradation mechanism of nitro-substituted compounds like 2,4-dinitropyridine in advanced oxidation processes (AOPs) has been studied. The addition-elimination reaction is the dominant mechanism .
Physical And Chemical Properties Analysis
The molecular formula of 2,4-Dinitropyridine is C5H3N3O4, and it has a molecular weight of 169.1 .
Scientific Research Applications
Synthesis of 4-Nitropyridine
2,4-Dinitropyridine is used in the synthesis of 4-nitropyridine, a key intermediate in medicinal products . The continuous flow methodology is used to minimize the accumulation of the highly energetic and potentially explosive nitration product . This enables the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product .
Preparation of Pyridine Derivatives
4-Nitropyridine, which can be synthesized from 2,4-Dinitropyridine, is an excellent starting material for the preparation of pyridine derivatives . These derivatives are important synthetic intermediates for new pesticides and medicines .
Microreaction Technology
Microreaction technology has emerged as a useful approach for the synthesis of fine chemicals and key pharmaceutical intermediates . The use of 2,4-Dinitropyridine in this technology can increase the process safety and efficiency of fast highly exothermic reactions .
Fluorescent Probe for Biothiols
A 3,5-dinitropyridin-2yl substituted naphthalimide-based fluorescent probe was developed for the sensitive and selective detection of biothiols . The fluorescence of the probe was quenched by the electron-withdrawing 3,5-dinitropyridin-2-yl group via the photoinduced electron transfer process .
Cell Imaging
The fluorescent probe mentioned above was successfully utilized to detect endogenous and exogenous biothiols in HeLa cells . This shows the potential of 2,4-Dinitropyridine in cell imaging applications .
6. Crystal Appearance of Industrial Grade 2,6-Diamino-3,5-Dinitropyridine (PYX) 2,4-Dinitropyridine is structurally similar to 2,6-diamino-3,5-dinitropyridine (PYX), which is used in the industrial sector . The crystal appearance of industrial grade PYX is mostly needle-shaped or rod-shaped , suggesting potential applications of 2,4-Dinitropyridine in material science.
Future Directions
While specific future directions for 2,4-Dinitropyridine were not found in the search results, research in the field of nitropyridine derivatives is ongoing. For instance, the development of new synthesis methods and the exploration of their potential applications in various fields are areas of active research .
properties
IUPAC Name |
2,4-dinitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O4/c9-7(10)4-1-2-6-5(3-4)8(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFUBPKCDYGIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376488 | |
| Record name | 2,4-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitropyridine | |
CAS RN |
14916-61-1 | |
| Record name | 2,4-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Methyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B80396.png)

